molecular formula C8H15NO2 B13340453 methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate

methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13340453
M. Wt: 157.21 g/mol
InChI Key: VXQVHJJNBMOBOI-HTRCEHHLSA-N
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Description

Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine from diallylamine via ring-closing metathesis. The intermediate is then subjected to enzymatic transesterification using PS-C lipase, followed by methylation of the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes, ensuring high enantiomeric purity and yield. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic conditions are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both methyl and carboxylate groups on the pyrrolidine ring. This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1

InChI Key

VXQVHJJNBMOBOI-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@]1(C)C(=O)OC

Canonical SMILES

CC1CNCC1(C)C(=O)OC

Origin of Product

United States

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